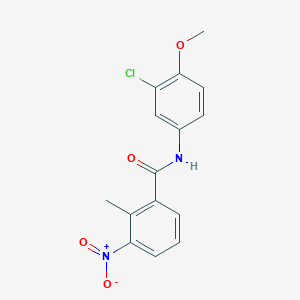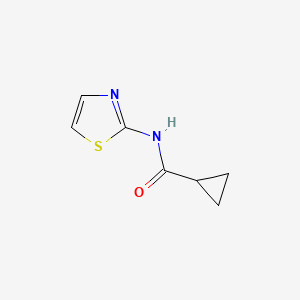
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide, also known as GW 501516, is a synthetic drug that has been extensively researched for its potential applications in medical and scientific fields. It belongs to a class of compounds called selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, including improving endurance, reducing inflammation, and promoting fat loss.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has been extensively studied for its potential applications in a variety of scientific fields, including sports medicine, cancer research, and cardiovascular disease. In sports medicine, it has been shown to improve endurance and reduce fatigue, making it a potentially useful performance-enhancing drug. In cancer research, it has been shown to have anti-tumor effects and may be useful in the treatment of certain types of cancer. In cardiovascular disease, it has been shown to have anti-inflammatory effects and may be useful in the prevention and treatment of atherosclerosis.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in a variety of processes, including lipid metabolism, glucose homeostasis, and inflammation. By activating this receptor, N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 can improve endurance, reduce inflammation, and promote fat loss.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has been shown to have a variety of biochemical and physiological effects on the body. These include increasing the expression of genes involved in lipid metabolism, improving insulin sensitivity, reducing inflammation, and promoting fat loss. It has also been shown to improve endurance and reduce fatigue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action and has been extensively studied, making it a useful tool for studying lipid metabolism, glucose homeostasis, and inflammation. However, one limitation is that it is a synthetic drug and may not accurately reflect the effects of natural compounds in the body. Additionally, it has been shown to have potential side effects, such as liver damage, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516. One area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to have anti-inflammatory effects and may be useful in the prevention and treatment of atherosclerosis. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the potential side effects of N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 and to develop safer and more effective compounds with similar mechanisms of action.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide 501516 involves several steps, including the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-methoxyaniline to form the amide, which is then reduced with lithium aluminum hydride to produce the final product.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-11(4-3-5-13(9)18(20)21)15(19)17-10-6-7-14(22-2)12(16)8-10/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYCTKFIIVIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)


![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)